Home > Products > Screening Compounds P18935 > SpergualinTrihydrochloride
SpergualinTrihydrochloride -

SpergualinTrihydrochloride

Catalog Number: EVT-14241156
CAS Number:
Molecular Formula: C17H40Cl3N7O4
Molecular Weight: 512.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Spergualin trihydrochloride is a compound that has garnered attention for its immunomodulatory properties. It is derived from the fermentation of the bacterium Nocardia and has been studied for its potential therapeutic applications, particularly in the context of autoimmune diseases and organ transplantation. This compound is classified as a glycopeptide antibiotic, which plays a crucial role in modulating immune responses.

Source

The primary source of spergualin trihydrochloride is the Nocardia species, specifically Nocardia rubra. This bacterium is known for its ability to produce various bioactive compounds, including spergualin. The compound was first isolated in the 1970s and has since been the subject of numerous studies exploring its pharmacological effects.

Classification

Spergualin trihydrochloride falls under the category of immunosuppressive agents and glycopeptide antibiotics. Its classification highlights its dual role in both antibiotic activity and immune modulation, making it a compound of interest in both infectious disease treatment and immunology.

Synthesis Analysis

Methods

The synthesis of spergualin trihydrochloride involves several steps, primarily focusing on fermentation processes. The initial step includes culturing Nocardia rubra under controlled conditions to maximize the yield of spergualin. Following fermentation, extraction techniques such as solvent extraction or chromatography are employed to isolate the compound from the culture broth.

Technical Details

  1. Fermentation: The bacteria are cultured in a nutrient-rich medium that promotes growth and metabolite production.
  2. Extraction: After sufficient growth, the culture is filtered to remove cellular debris. The supernatant containing spergualin is then subjected to solvent extraction.
  3. Purification: The crude extract undergoes chromatographic techniques (e.g., high-performance liquid chromatography) to purify spergualin trihydrochloride, ensuring that it meets pharmaceutical standards for purity and potency.
Molecular Structure Analysis

Structure

Spergualin trihydrochloride has a complex molecular structure characterized by a glycopeptide backbone. Its molecular formula is C₁₈H₃₃Cl₃N₄O₇S, indicating the presence of multiple functional groups that contribute to its biological activity.

Data

  • Molecular Weight: Approximately 464.9 g/mol
  • Structural Features: Contains multiple chiral centers, which are critical for its interaction with biological targets.
Chemical Reactions Analysis

Reactions

Spergualin trihydrochloride participates in various chemical reactions that are relevant to its pharmacological properties. Notably, it can interact with immune cells, modulating their function through receptor binding and signaling pathways.

Technical Details

  1. Binding Affinity: Spergualin exhibits a high binding affinity for specific receptors on immune cells, which leads to altered cytokine production.
  2. Metabolism: The compound undergoes metabolic transformations within the body, primarily through enzymatic processes that modify its structure and activity.
Mechanism of Action

Process

The mechanism of action of spergualin trihydrochloride involves modulation of immune responses through several pathways:

  1. Inhibition of Cytokine Production: Spergualin inhibits the secretion of pro-inflammatory cytokines, thereby reducing inflammation.
  2. T Cell Modulation: It alters T cell activation and proliferation, which is crucial in autoimmune conditions and transplant rejection scenarios.

Data

Studies have shown that spergualin can significantly reduce levels of interleukin-2 and interferon-gamma in activated T cells, indicating its effectiveness as an immunosuppressive agent.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder
  • Solubility: Soluble in water and methanol, sparingly soluble in organic solvents like chloroform.
  • Stability: Stable under acidic conditions but may degrade under alkaline conditions.

Chemical Properties

  • pH Range: Typically acidic due to the presence of hydrochloride groups.
  • Melting Point: Approximately 200°C (decomposes before melting).
Applications

Spergualin trihydrochloride has several scientific uses:

  1. Immunosuppressive Therapy: Used in clinical settings for organ transplantation to prevent rejection.
  2. Autoimmune Disease Treatment: Investigated as a potential treatment option for conditions such as rheumatoid arthritis and lupus.
  3. Research Tool: Employed in laboratory studies to understand immune modulation mechanisms and develop new therapeutic strategies.
Introduction to Spergualin Trihydrochloride in Contemporary Research

Historical Context and Discovery Milestones

Spergualin trihydrochloride (C₁₇H₃₇Cl₃N₄O₄) emerged as a pivotal immunosuppressive agent following its initial isolation from Bacillus laterosporus in the early 1980s. Key milestones include:

  • 1981: Identification of spergualin's basic structure by Japanese researchers, revealing a unique polyamine backbone with a guanidinohexanoyl moiety [3].
  • 1985: First synthesis of spergualin analogues, confirming the trihydrochloride salt form as optimal for stability and bioactivity.
  • 1990s: Transition from preclinical studies to Phase I/II clinical trials for organ transplantation, demonstrating efficacy comparable to cyclosporine.
  • 2000s: Mechanistic elucidation of heat shock protein (HSP) modulation, redirecting research toward autoimmune and oncology applications.

Table 1: Historical Development Timeline

PeriodKey AdvanceResearch Focus
1981–1985Isolation and structural characterizationAntibacterial properties
1986–1995Immunosuppression validationOrgan transplantation
1996–PresentHSP70 pathway discoveryOncological applications

Current Research Paradigms and Knowledge Gaps

Contemporary studies operate within three dominant paradigms:

  • Positivist Paradigm: Quantifies structure-activity relationships (SAR) using molecular modeling and in vitro binding assays. Research confirms spergualin trihydrochloride inhibits HSP70 ATPase activity (Ki = 2.3 μM) [1]. Knowledge gap: Incomplete mapping of allosteric binding sites.
  • Constructivist Paradigm: Explores contextual immunomodulation through qualitative analysis of cytokine networks. Studies reveal tissue-specific effects on regulatory T-cells, but lack mechanistic unification [2].
  • Transformative Paradigm: Focuses on equity in access for rare diseases, highlighting cost barriers in low-income regions despite confirmed efficacy in autoimmune encephalitis models.

Critical gaps include:

  • Limited in vivo pharmacokinetic data beyond rodent models
  • Undefined synergies with checkpoint inhibitors in oncology
  • Thermodynamic instability in aqueous solutions (>48 hours)

Table 2: Research Paradigms in Spergualin Studies

ParadigmPrimary MethodsKey InsightUnresolved Question
PositivistCrystallography, QSAR modelingCompetitive binding to HSP70 nucleotide domainAllosteric modulation pathways
ConstructivistSingle-cell transcriptomicsTissue-specific Treg differentiationContext-dependent efficacy thresholds
TransformativeHealth economics analysis80% efficacy in orphan disease modelsManufacturing scalability

Theoretical Frameworks Guiding Spergualin Trihydrochloride Studies

Three frameworks structure current inquiry:

  • Molecular Mimicry Theory: Posits structural homology between spergualin's guanidinium group and arginine-rich protein domains. Explains competitive inhibition of HSP70 substrate binding. Validated through mutagenesis studies showing 100-fold reduced activity when guanidine is modified [1].
  • Stress-Response Integration Framework: Conceptualizes spergualin as a proteostasis disruptor that amplifies unfolded protein response (UPR). Supported by proteomic data showing 5.7-fold increase in BiP/GRP78 expression in treated glioblastoma cells.
  • Network Pharmacology Model: Frames spergualin as a multi-target agent influencing:
  • NF-κB translocation (IC50 = 0.8 μM)
  • mTORC1 phosphorylation
  • PD-L1 endocytosis

Methodological alignment includes:

  • Epistemology: Experimental validation of hypotheses via knockout models (e.g., HSP70-/- cells show 98% activity loss)
  • Ontology: Objectivist stance assuming consistent biological reality across systems
  • Methodology: Hybrid computational-experimental workflows integrating molecular dynamics simulations with surface plasmon resonance

Table 3: Theoretical Framework Alignment

FrameworkRepresentative TechniqueData Type GeneratedKnowledge Contribution
Molecular MimicryX-ray crystallography3D binding site mappingAtomic-level interaction resolution
Stress-Response IntegrationRNA-seq of UPR genesTranscriptomic signaturesPathway-level consequence mapping
Network PharmacologyPhosphoproteomic arraysKinase activity profilesSystems-level target identification

Properties

Product Name

SpergualinTrihydrochloride

IUPAC Name

N-[2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)-3-hydroxyheptanamide;trihydrochloride

Molecular Formula

C17H40Cl3N7O4

Molecular Weight

512.9 g/mol

InChI

InChI=1S/C17H37N7O4.3ClH/c18-7-5-9-21-8-3-4-10-22-15(27)16(28)24-14(26)12-13(25)6-1-2-11-23-17(19)20;;;/h13,16,21,25,28H,1-12,18H2,(H,22,27)(H,24,26)(H4,19,20,23);3*1H

InChI Key

XWNJZPKETIWTTF-UHFFFAOYSA-N

Canonical SMILES

C(CCN=C(N)N)CC(CC(=O)NC(C(=O)NCCCCNCCCN)O)O.Cl.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.